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Compound of Interest

Compound Name: Antimycobacterial agent-3

Cat. No.: B12400607

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the discovery, synthesis, and biological
evaluation of a promising class of antimycobacterial agents: 2H-chromene-based hydrazones.
The information presented is based on the findings reported by Angelova et al. in their 2017
publication in Bioorganic & Medicinal Chemistry Letters.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of
Mycobacterium tuberculosis necessitates the development of novel, potent, and less toxic
antitubercular drugs. Hydrazide-hydrazones, particularly derivatives of isoniazid, have shown
promise as they are less susceptible to deactivation by N-arylaminoacetyltransferases (NATS),
a common mechanism of resistance to isoniazid, and tend to be less hepatotoxic[1]. This
whitepaper focuses on a series of hybrid molecules combining a 2H-chromene or coumarin
scaffold with a hydrazide-hydrazone moiety, leading to the identification of compounds with
significant antimycobacterial activity at submicromolar concentrations[1][2].

Quantitative Data Summary

The following tables summarize the in vitro antimycobacterial activity and cytotoxicity of the
most potent 2H-chromene-based hydrazones from the study by Angelova et al. (2017).
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Table 1: Antimycobacterial Activity of Lead Compounds against M. tuberculosis H37Rv

Minimum Inhibitory Concentration (MIC)

Compound ID .

in ygM
m 0.13
70 0.15
7k 0.17
Isoniazid 1.45
Ethambutol 7.64

Data sourced from Angelova et al., 2017[1][2][3].

Table 2: Cytotoxicity and Selectivity Index

Cytotoxicity (ICso) in pM Selectivity Index (Sl =
Compound ID .
against HEK-293T cells ICs0/MIC)
7m 90.6 697
70 >100 >667
7k 85.4 502
Isoniazid

Data sourced from Angelova et al., 2017[1][2][3].

Experimental Protocols

The synthesis of the 2H-chromene and coumarin-based hydrazones is a multi-step process.
The general workflow is outlined below.
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General Synthesis Workflow for 2H-Chromene Hydrazones.
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Detailed Methodology:

e Synthesis of Ethyl 2H-chromene-3-carboxylate Intermediates: A mixture of the appropriately
substituted salicylaldehyde, ethyl acetoacetate, and piperidine (as a catalyst) is refluxed in
ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon
completion, the mixture is cooled, and the resulting precipitate is filtered, washed, and
recrystallized to yield the ethyl 2H-chromene-3-carboxylate intermediate.

o Synthesis of 2H-chromene-3-carbohydrazide: The synthesized ethyl 2H-chromene-3-
carboxylate is refluxed with hydrazine hydrate in ethanol. After cooling, the precipitated
carbohydrazide is filtered, washed with cold ethanol, and dried.

e Synthesis of the Final 2H-chromene Hydrazone Derivatives: The 2H-chromene-3-
carbohydrazide is dissolved in ethanol, and a catalytic amount of acetic acid is added. The
corresponding substituted aromatic aldehyde or ketone is then added, and the mixture is
refluxed. The resulting solid product is filtered, washed, and purified by recrystallization.

The antimycobacterial activity of the synthesized compounds was evaluated against
Mycobacterium tuberculosis H37Rv using the microplate Alamar Blue assay (MABA).
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Prepare serial dilutions of test compounds in 7H9 broth

:

Add M. tuberculosis H37Rv suspension to each well

:

Incubate plates at 37°C

:

Add Alamar Blue solution and re-incubate

:

Read fluorescence or absorbance

:

Determine Minimum Inhibitory Concentration (MIC)
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Workflow for Microplate Alamar Blue Assay (MABA).

Detailed Protocol:

Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

Serial dilutions of the compounds are prepared in 7H9 broth supplemented with OADC in a
96-well microplate.

A suspension of M. tuberculosis H37Rv is added to each well.

The plates are incubated at 37°C for 5-7 days.
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o A mixture of Alamar Blue solution and Tween 80 is added to each well, and the plates are re-
incubated for 24 hours.

e The fluorescence or absorbance is measured. A blue color indicates no bacterial growth,
while a pink color indicates growth.

e The MIC is defined as the lowest concentration of the compound that prevents a color
change from blue to pink.

The cytotoxicity of the compounds was assessed against the human embryonic kidney cell line
HEK-293T using the MTT assay.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12400607?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Seed HEK-293T cells in a 96-well plate

:

Add serial dilutions of test compounds

:

Incubate for 72 hours

:

Add MTT solution and incubate

:

Add DMSO to dissolve formazan crystals

:

Read absorbance at 570 nm

:

Calculate IC50 value
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Workflow for MTT Cytotoxicity Assay.

Detailed Protocol:

o HEK-293T cells are seeded in a 96-well plate and allowed to attach overnight.

o The cells are treated with serial dilutions of the test compounds and incubated for 72 hours.
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o MTT solution is added to each well, and the plate is incubated for another 4 hours, allowing
viable cells to convert MTT to formazan.

e The medium is removed, and DMSO is added to dissolve the formazan crystals.
e The absorbance is measured at 570 nm using a microplate reader.

e The 50% inhibitory concentration (ICso) is calculated from the dose-response curves.

Proposed Mechanism of Action

While the precise molecular target of compound 7m was not elucidated in the primary study,
the rationale for designing hydrazone derivatives of isoniazid provides insight into a probable
mechanism of action. Isoniazid is a prodrug that requires activation by the mycobacterial
catalase-peroxidase enzyme (KatG). The activated form then inhibits InhA, an enoyl-acyl
carrier protein reductase involved in mycolic acid biosynthesis. A common resistance
mechanism is the mutation of the katG gene. Hydrazones derived from isoniazid are designed
to bypass this activation step and may also be less susceptible to inactivation by N-
arylaminoacetyltransferases (NATS)[1].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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